molecular formula C12H24O4 B8357309 7,10-Dioxatetradecanoic acid

7,10-Dioxatetradecanoic acid

Cat. No. B8357309
M. Wt: 232.32 g/mol
InChI Key: JTAKPYIXRIMGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05082967

Procedure details

NaH (2.2 g, 0.045 mol) was allowed to react with 2-butoxyethanol (50 mL) during 1 h. 6-Bromohexanoic acid (4.2 g, 0.0215 mol) was added, the mixture was heated at reflux for 24 h, cooled, and the solvent was removed in vacuo. The residue was dissolved in ether (50 mL), washed with water (3×40 mL), the aqueous phase was acidified (pH 1.0, 6 M HCl), washed with ether, and the solvent removed in vacuo. The yellow oil was chromatographed (silica gel, 10%-30% Et2O/CH2Cl2) and distilled (Kugelrohr) to yield the title product (2.0 g, 50%, bp 120° C./0.02 torr). IR: 1740 cm-1. 1H NMR: 0.98 (t, 3H), 1.4 (m, 4H) 1.6 (m, 6H), 2.4 (t, 2H), 3.4 (t, 4H), 3.6 (s, 4H). Anal. Calcd for C12H24O4 : C, 62.04; H, 10.41%. Found C, 61.99; H, 10.47%
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH2:12]([O:16][CH2:17][CH2:18][OH:19])[CH2:13][CH2:14][CH3:15]>>[C:9]([OH:11])(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][O:19][CH2:18][CH2:17][O:16][CH2:12][CH2:13][CH2:14][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
BrCCCCCC(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether (50 mL)
WASH
Type
WASH
Details
washed with water (3×40 mL)
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow oil was chromatographed (silica gel, 10%-30% Et2O/CH2Cl2)
DISTILLATION
Type
DISTILLATION
Details
distilled (Kugelrohr)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCOCCOCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.